2-(4-Bromobenzyl)pyridine

Overview

Description

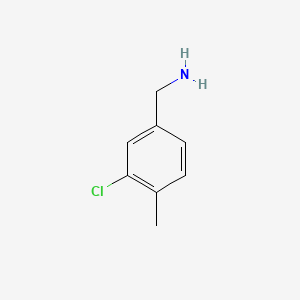

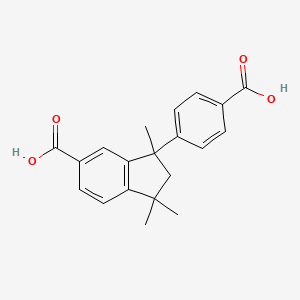

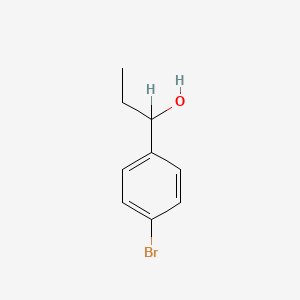

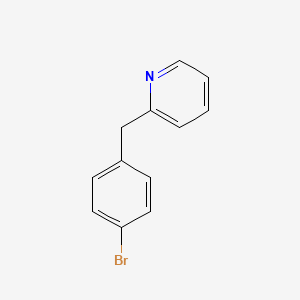

2-(4-Bromobenzyl)pyridine is an organic compound with the molecular formula C12H10BrN . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, such as 2-(4-Bromobenzyl)pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of 2-(4-Bromobenzyl)pyridine consists of a pyridine ring with a benzyl group attached to it via a carbon-carbon bond . The molecular weight is 248.12 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-Bromobenzyl)pyridine include an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Physical And Chemical Properties Analysis

2-(4-Bromobenzyl)pyridine has a molecular weight of 248.12 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 164 . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications

Bioactive Ligands and Chemosensors

Pyridine derivatives, such as 2-(4-Bromobenzyl)pyridine, can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc . They are also used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Fluorescent Probes

A new fluorescent probe was designed from Schiff base 2-(pyridine-2-ylmethylene)-phenoxyaniline and used for selective detection of Cd +2 ion . A significant fluorescence enhancement was observed and it gave satisfactory results for detection of Cd +2 ions in tap water and river water samples .

Antifungal Activity

The compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, which contains a 2-(4-Bromobenzyl)pyridine moiety, has been synthesized and found to exhibit moderate antifungal activity .

Crystal Structure Analysis

The crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has been determined, providing valuable information about the molecular geometry and intermolecular interactions of this compound .

Density Functional Theory (DFT) Study

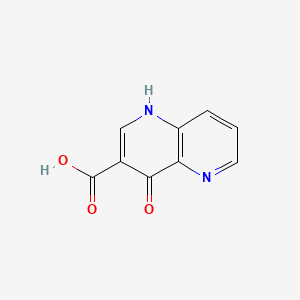

A DFT (B3LYP/6-31G) calculation of the title molecule was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy . Atomic net charges are discussed .

Synthesis of Bioactive Lead Compounds

The title compound was designed by introducing pyridine pharmacophore into the 1,2,4-triazole scaffold . This approach is part of the synthesis of bioactive lead compounds for drug discovery .

Safety and Hazards

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mechanism of Action

Target of Action

2-(4-Bromobenzyl)pyridine is a pyridine derivative that has been found to exhibit antimicrobial activity . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans . These organisms play a crucial role in various infections, and the compound’s ability to inhibit their growth contributes to its antimicrobial properties.

Mode of Action

It is known that pyridine derivatives can interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . For instance, the bromine atom in the compound can participate in free radical reactions, leading to changes in the microbial cell structure and function .

Biochemical Pathways

It is known that pyridine derivatives can interfere with several microbial metabolic pathways . For instance, they can disrupt the synthesis of essential microbial proteins or nucleic acids, thereby inhibiting microbial growth .

Result of Action

The primary result of the action of 2-(4-Bromobenzyl)pyridine is the inhibition of microbial growth . This is evidenced by its antimicrobial activity against strains such as E. coli, B. mycoides, and C. albicans . The compound’s action results in a decrease in the viability of these microbes, thereby helping to control infections caused by them.

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXFCFRLZAZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290763 | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzyl)pyridine | |

CAS RN |

74129-15-0 | |

| Record name | NSC70948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)